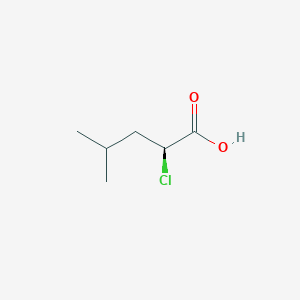
2-Brom-4-methylnicotinonitril
Übersicht
Beschreibung
2-Bromo-4-methylpyridine-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, featuring a bromine atom at the second position, a methyl group at the fourth position, and a nitrile group at the third position
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-4-methylpyridine-3-carbonitrile is used as a building block in organic synthesis. It is valuable in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to develop new drugs with potential therapeutic effects.
Industry: In the agrochemical industry, 2-Bromo-4-methylpyridine-3-carbonitrile is used in the synthesis of pesticides and herbicides. Its derivatives are investigated for their efficacy in protecting crops from pests and diseases.
Wirkmechanismus
Target of Action
It’s known that this compound is a strategic building block for the preparation of nevirapine , a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-infected patients . Therefore, it can be inferred that the compound may indirectly affect the activity of the HIV-1 reverse transcriptase enzyme.
Mode of Action
Given its role as a precursor in the synthesis of nevirapine , it’s likely that the compound undergoes several transformations before interacting with its target.
Biochemical Pathways
As a precursor to nevirapine, it’s plausible that it indirectly influences the pathways associated with hiv replication, particularly the reverse transcription process .
Result of Action
Given its role in the synthesis of nevirapine , it can be inferred that it contributes to the inhibition of HIV-1 reverse transcriptase, thereby preventing the replication of the virus.
Action Environment
It’s known that the compound is stable at room temperature in an inert atmosphere .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-methylpyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2-Bromo-4-methylpyridine-3-carbonitrile to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of 2-Bromo-4-methylpyridine-3-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in the inflammatory response, thereby modulating the immune response of cells . Additionally, 2-Bromo-4-methylpyridine-3-carbonitrile can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Bromo-4-methylpyridine-3-carbonitrile exerts its effects through various mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme involved. For instance, 2-Bromo-4-methylpyridine-3-carbonitrile has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, it can lead to changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methylpyridine-3-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Bromo-4-methylpyridine-3-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-Bromo-4-methylpyridine-3-carbonitrile can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methylpyridine-3-carbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, significant biological effects can be observed. For example, higher doses of 2-Bromo-4-methylpyridine-3-carbonitrile have been associated with toxic effects, including liver and kidney damage in animal models . Threshold effects have also been noted, where a certain dosage level must be reached before any significant biological response is observed .
Metabolic Pathways
2-Bromo-4-methylpyridine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many xenobiotics and endogenous compounds . These interactions can affect the metabolic flux and alter the levels of various metabolites within the cell. Additionally, 2-Bromo-4-methylpyridine-3-carbonitrile can influence the activity of cofactors involved in metabolic reactions, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-4-methylpyridine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . For instance, 2-Bromo-4-methylpyridine-3-carbonitrile has been shown to interact with organic anion transporters, which play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 2-Bromo-4-methylpyridine-3-carbonitrile is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Bromo-4-methylpyridine-3-carbonitrile has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylpyridine-3-carbonitrile typically involves the bromination of 4-methylpyridine-3-carbonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 2-Bromo-4-methylpyridine-3-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored, and the product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Bromo-4-methylpyridine-3-carbonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Coupling Products: Biaryl compounds or other complex organic structures.
Reduction Products: Primary amines.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-methylpyridine: Similar structure but lacks the nitrile group.
4-Bromo-2-methylpyridine: Bromine and methyl groups are positioned differently.
2-Chloro-4-methylpyridine-3-carbonitrile: Chlorine atom instead of bromine.
Uniqueness: 2-Bromo-4-methylpyridine-3-carbonitrile is unique due to the combination of the bromine atom, methyl group, and nitrile group on the pyridine ring. This unique structure allows for specific reactivity and applications that may not be achievable with other similar compounds.
Eigenschaften
IUPAC Name |
2-bromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOLDVXLQXLZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512958 | |
| Record name | 2-Bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-02-3 | |
| Record name | 2-Bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-4-methylnicotinonitrile in pharmaceutical synthesis?
A1: 2-Bromo-4-methylnicotinonitrile serves as a crucial intermediate in the synthesis of 2-chloro-3-amino-4-picoline (CAPIC) []. CAPIC is a key building block for producing nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used to treat HIV-infected patients []. A continuous synthesis method utilizing 2-bromo-4-methylnicotinonitrile as an intermediate holds the potential to make nevirapine production more cost-effective [].
Q2: Can you describe the synthesis process involving 2-bromo-4-methylnicotinonitrile mentioned in the research?
A2: The research outlines a continuous synthesis approach that uses readily available, inexpensive starting materials and culminates in a batch crystallization of high-purity CAPIC []. 2-bromo-4-methylnicotinonitrile is a key intermediate in this process. While the specific reaction details aren't fully elaborated, the study highlights that this method could lead to more efficient and cost-effective production of CAPIC and potentially other valuable structures containing complex pyridines [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine](/img/structure/B1367221.png)




![{Bicyclo[2.2.1]heptan-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1367231.png)



![2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol](/img/structure/B1367245.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1367246.png)



